1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Description
1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a ketone derivative featuring a 5-methylthiophene ring linked to a pyrrolidine-containing ethanone backbone. This compound combines a sulfur-containing aromatic heterocycle (thiophene) with a secondary amine (pyrrolidine), which may confer unique physicochemical properties, such as enhanced solubility in polar solvents due to the basic pyrrolidine nitrogen. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-11(14-8)10(13)7-9-3-2-6-12-9/h4-5,9,12H,2-3,6-7H2,1H3 |
InChI Key |
NJFYRGOWQOVASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
Biological Activity
1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, a compound with potential pharmacological significance, has garnered attention for its biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, providing a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be represented as follows:
- Molecular Formula : C12H15NOS
- Molecular Weight : 219.32 g/mol
- CAS Number : 123902-08-9
This compound features a pyrrolidine ring and a thiophene moiety, which are critical for its biological activity.
Synthesis
The synthesis of 1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of 5-methylthiophene derivatives with pyrrolidine under specific conditions. Details on the synthetic pathway can be found in various chemical literature, highlighting the importance of reaction conditions in optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyrrolidine rings exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds show effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Compound | Activity | Target Bacteria |
|---|---|---|
| 1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one | Moderate antibacterial | MRSA, E. coli |
| Related Compound X | Strong antibacterial | Staphylococcus aureus |
| Related Compound Y | Weak antibacterial | Pseudomonas aeruginosa |
Neuropharmacological Effects
Emerging studies suggest that derivatives of this compound may influence neurotransmitter systems. For example, compounds with similar structures have been shown to act on dopamine and serotonin receptors, potentially offering therapeutic benefits in treating mood disorders and anxiety .
Study 1: Antibacterial Activity
A study conducted by researchers at a leading university evaluated the antibacterial efficacy of various thiophene-pyrrolidine derivatives. The results indicated that 1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one exhibited notable activity against MRSA strains, suggesting its potential as a lead compound in antibiotic development .
Study 2: Neuropharmacological Assessment
In another investigation, the neuropharmacological profile of related compounds was assessed through behavioral assays in rodent models. The results indicated that these compounds could modulate anxiety-like behaviors, possibly through interactions with serotonin receptors .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation primarily at the sulfur atom in the thiophene ring and the pyrrolidine nitrogen. Key findings include:
Mechanistic Insights :
-
Thiophene oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate.
-
Pyrrolidine oxidation involves hydrogen abstraction from the α-carbon, followed by radical recombination .
Nucleophilic Substitution
The ketone group and thiophene ring participate in substitution reactions:
Key Observations :
-
Cross-coupling reactions at C3 of thiophene achieve >90% regioselectivity due to sulfur’s directing effects .
-
Substituents on the pyrrolidine ring modulate reactivity through steric effects .
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
Mechanism :
-
Acid-mediated cyclization proceeds via enolate formation at the ketone, followed by attack on the thiophene ring .
-
Nickel catalysis enables radical-based cyclization pathways .
Reduction Reactions
Selective reduction of functional groups:
| Target Site | Reagents | Products | Selectivity Ratio (Product:A) |
|---|---|---|---|
| Ketone group | NaBH<sub>4</sub>/MeOH | Secondary alcohol | 9:1 (vs. thiophene reduction) |
| Thiophene ring | H<sub>2</sub>/Pd-C | Tetrahydrothiophene derivative | Not observed under standard conditions |
Notable Features :
-
Borohydride reduction shows >90% conversion without affecting the pyrrolidine ring.
-
Catalytic hydrogenation of the thiophene ring requires harsh conditions (>100°C, 5 atm H<sub>2</sub>).
Comparative Reactivity with Analogues
Reactivity differences between structural variants:
Trends :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one with analogs based on substituent variations, heterocycle replacements, and functional group modifications:
Key Observations:
Alkyl Groups: Ethyl substitution (CAS 927802-96-8) reduces steric hindrance compared to methyl but introduces a longer hydrophobic chain.
Propenone derivatives (e.g., NSC 43067) feature extended conjugation, which may enhance photostability or π-π stacking interactions in materials science.
Functional Group Modifications: The hydroxyethanone derivative (CAS 927802-96-8) lacks the pyrrolidine moiety, reducing basicity but increasing hydrogen-bonding capacity.
Q & A
Q. What are the recommended synthetic routes for 1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one with high purity?
A scalable method involves multi-step condensation and cyclization reactions. For example, refluxing precursors (e.g., thiophene derivatives and pyrrolidine-containing intermediates) in ethanol with hydrazine hydrate and KOH, followed by TLC monitoring, acidification, and crystallization yields the target compound with >95% purity. Optimize reaction time (e.g., 5 hours) and solvent selection to minimize byproducts . Alternative routes may employ palladium-catalyzed cross-coupling for thiophene functionalization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Key for structural confirmation (e.g., δ 116–125 ppm for aromatic protons in thiophene, δ 2.5–3.5 ppm for pyrrolidine protons) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between thiophene and pyrrolidine moieties) .
- Physicochemical profiling : Calculate topological polar surface area (e.g., ~102 Ų) and logP (~1.8) to predict solubility and membrane permeability .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 237.34 g/mol | HRMS |
| Hydrogen Bond Donors | 2 | Computational Analysis |
| Topological Polar Surface Area | 102 Ų | Molinspiration |
| logP | 1.8 | XlogP3 |
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- First aid : Immediate rinsing with water for skin contact; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?
- Target selection : Prioritize receptors/pathways linked to pyrrolidine motifs (e.g., dopamine receptors or proteases) .
- Assay optimization : Use fluorescence-based assays with positive controls (e.g., known inhibitors) to quantify IC50 values. Adjust pH and temperature to mimic physiological conditions.
- Data validation : Compare results across multiple replicates and orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm mechanism .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Variable testing : Re-run spectra under different solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and identify conformational isomers .
- Cross-technique correlation : Pair NMR with IR (e.g., carbonyl stretch ~1700 cm⁻¹) and mass spectrometry for structural consistency .
Q. What mechanistic insights guide functionalization of the pyrrolidine ring?
Q. How to optimize synthesis for scale-up without compromising yield?
Q. What computational approaches predict interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding poses with receptor active sites (e.g., homology models of GPCRs) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
